molecular formula C9H8N2O B3057094 4-(1,2-Oxazol-3-yl)aniline CAS No. 765912-47-8

4-(1,2-Oxazol-3-yl)aniline

Cat. No. B3057094
CAS RN: 765912-47-8
M. Wt: 160.17 g/mol
InChI Key: NNSATYYVVBPNRH-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Characterization

  • Oxazepine Derivatives : 4-(1,2-Oxazol-3-yl)aniline, a type of Schiff base, has been used in the synthesis of oxazepine derivatives, characterized using FTIR, mass spectral, and elemental analyses (Jirjees, 2022).

Medicinal Chemistry

  • Anti-Tubercular Activity : Novel derivatives involving this compound have been synthesized and shown potential as anti-tubercular agents against Mycobacterium tuberculosis (Dighe et al., 2012).

Electrochemistry

  • Electropolymerization : Research on 4-azidoaniline-based electropolymers, which are chemically related to this compound, has been conducted, emphasizing their application in anchoring ferrocene moieties at glassy carbon surfaces (Coates et al., 2012).

Materials Science

  • Electroluminescent Properties : The compound has been used in the synthesis of materials with donor-acceptor structures for potential applications in organic light-emitting diodes (OLEDs), demonstrating high photoluminescence quantum yields (Jin et al., 2020).

Crystallography

  • Crystal Structures : Its derivatives have been employed in studying crystal structures of complexes, like sodium and ytterbium anilido complexes, to understand their molecular configurations (Gajecki et al., 2020).

Photoluminescence

  • Copper(I) Complexes : Heteroleptic copper(I) complexes incorporating amido-triazole and diphosphine ligands, derived from compounds similar to this compound, exhibit photoluminescence with potential applications in optoelectronic devices (Manbeck et al., 2011).

Polymer Science

  • Electrochemical Synthesis : Research has been conducted on the electrochemical synthesis of novel polymers based on derivatives of this compound, showcasing their application in dye-sensitized solar cells (Shahhosseini et al., 2016).

Safety and Hazards

Refer to safety data sheets (SDS) for handling precautions and hazard information .

For more detailed information, consult relevant peer-reviewed papers and technical documents . If you have any specific questions or need further clarification, feel free to ask!

properties

IUPAC Name

4-(1,2-oxazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSATYYVVBPNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630778
Record name 4-(1,2-Oxazol-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

765912-47-8
Record name 4-(1,2-Oxazol-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(4-Nitrophenyl)isoxazole (Intermediate 4, 8 g, 42 mmol) was added to acetic acid (126 ml) and then SnCl2 (39 g, 205 mmol) in HCl (42 ml) was added. The reaction was allowed to stir for 4 hours and then 1M NaOH was added to bring the solution to pH˜11. The water layer was extracted with EtOAc and then the organic layers were collected, dried over Na2SO4, and dried under vacuum to yield the product (4 g).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step One
Name
Quantity
39 g
Type
reactant
Reaction Step Two
Name
Quantity
42 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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